D-Galactose-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

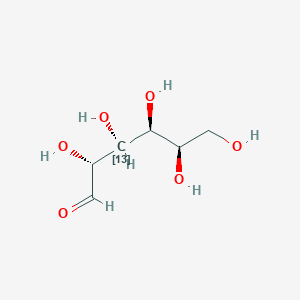

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i5+1 |

InChI Key |

GZCGUPFRVQAUEE-XWVGIIHOSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([13C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Galactose-13C-2 for Researchers and Drug Development Professionals

An Overview of a Key Isotopic Tracer in Metabolic Research

This guide provides a comprehensive overview of D-Galactose-13C-2, a stable isotope-labeled monosaccharide crucial for in-depth metabolic studies. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage stable isotope tracers to elucidate complex biological pathways and quantify metabolic fluxes. This document details the chemical properties of this compound, its primary applications, experimental considerations, and data interpretation.

Introduction to this compound

This compound is a specialized form of D-galactose where the carbon atom at the second position (C-2) is replaced with its stable, non-radioactive isotope, carbon-13 (¹³C). D-galactose is a naturally occurring aldohexose and a C-4 epimer of glucose, playing a vital role in cellular metabolism and the biosynthesis of various macromolecules. The incorporation of a ¹³C label at a specific atomic position allows for the precise tracing of galactose's metabolic fate through various biochemical pathways.

The primary application of this compound lies in ¹³C-Metabolic Flux Analysis (¹³C-MFA) , a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing this compound as a tracer into a biological system (e.g., cell culture or an in vivo model), researchers can track the distribution of the ¹³C label into downstream metabolites. The resulting labeling patterns, analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative map of the active metabolic pathways.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of D-galactose, with the exception of the isotopic enrichment at the C-2 position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | ¹³CC₅H₁₂O₆ |

| Molecular Weight | 181.15 g/mol |

| CAS Number | 314062-47-0 |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Chemical Purity | Typically ≥98% |

The Leloir Pathway: The Central Hub of Galactose Metabolism

The primary metabolic route for the conversion of galactose to glucose is the Leloir pathway . Understanding this pathway is fundamental to interpreting the results from tracer studies using this compound. The ¹³C label from this compound will be incorporated into the intermediates of this pathway, and subsequently into the glucose-6-phosphate pool, which then enters central carbon metabolism.

Experimental Protocols: ¹³C-Metabolic Flux Analysis

The following provides a generalized, step-by-step methodology for conducting a ¹³C-MFA experiment using this compound. This protocol is adaptable for various cell lines and culture conditions.

4.1. Experimental Workflow

An In-Depth Technical Guide to D-Galactose-2-¹³C: Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Galactose-2-¹³C, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. This document details its metabolic fate through the Leloir pathway, outlines key experimental protocols for its analysis, and presents its applications in the field.

Physicochemical Properties

D-Galactose-2-¹³C is a white to off-white solid, isotopically enriched at the C-2 position with carbon-13.[1] This specific labeling allows for its use as a tracer in metabolic studies, enabling researchers to follow its path through various biochemical reactions.[1] The physical and chemical properties of D-Galactose-2-¹³C are summarized in the table below, with data for its unlabeled counterpart, D-Galactose, provided for comparison.

| Property | D-Galactose-2-¹³C | D-Galactose (unlabeled) |

| Molecular Formula | ¹³CC₅H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight | 181.15 g/mol | 180.16 g/mol [2] |

| Appearance | White to off-white solid[1] | White crystalline powder[2] |

| Melting Point | 169-170 °C (lit.) | 167 °C[2] |

| Isotopic Purity | ≥99 atom % ¹³C | Not Applicable |

| Chemical Purity | ≥98% | ≥95% |

| Solubility | Water: 680 g/L at 25°C, freely soluble in hot water. Slightly soluble in ethanol. Soluble in pyridine.[2] Ethanol: ~1 mg/mL. DMSO: ~20 mg/mL. DMF: ~20 mg/mL. PBS (pH 7.2): ~10 mg/mL. | |

| Specific Rotation | Data not available | α-form: [α]D²⁰ +150.7° → +80.2° (c=1, H₂O). β-form: [α]D²⁰ +52.8° → +80.2° (c=1, H₂O).[2][3] |

Table 1: Physical and Chemical Properties of D-Galactose-2-¹³C and D-Galactose.

Metabolic Pathway: The Leloir Pathway

D-Galactose is primarily metabolized in the liver via the Leloir pathway. This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be converted to glucose-6-phosphate for other metabolic processes. The key enzymatic steps of the Leloir pathway are outlined below. The introduction of D-Galactose-2-¹³C allows for the tracing of the labeled carbon atom through these metabolic transformations.

Caption: The Leloir Pathway for the metabolism of D-Galactose-2-¹³C.

Experimental Protocols

Synthesis of D-Galactose-2-¹³C

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of D-Galactose-2-¹³C in plasma samples, adapted from established methods for analyzing ¹³C-labeled sugars.[5][6]

Materials:

-

Plasma sample

-

D-[U-¹³C₆]Galactose (internal standard)

-

D-glucose oxidase

-

Ion-exchange chromatography columns

-

Derivatization reagents (e.g., methoxylamine hydrochloride in pyridine, acetic anhydride)

-

GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a known amount of the internal standard, D-[U-¹³C₆]Galactose.

-

Remove D-glucose by treatment with D-glucose oxidase.

-

Purify the sample using ion-exchange chromatography to isolate the galactose fraction.

-

-

Derivatization:

-

Dry the purified sample under a stream of nitrogen.

-

Add methoxylamine hydrochloride in pyridine and incubate to form the methoxime derivative.

-

Add acetic anhydride and incubate to form the pentaacetate derivative.

-

Dry the derivatized sample and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program to separate the analytes on the capillary column.

-

Operate the mass spectrometer in a selected ion monitoring (SIM) mode to detect the characteristic ions of D-Galactose-2-¹³C and the internal standard.

-

-

Quantification:

-

Determine the peak area ratios of the analyte to the internal standard.

-

Calculate the concentration of D-Galactose-2-¹³C in the original plasma sample using a calibration curve prepared with known concentrations of the analyte and internal standard.

-

Caption: Workflow for the quantitative analysis of D-Galactose-2-¹³C by GC-MS.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structure of D-Galactose-2-¹³C.

Sample Preparation:

-

Dissolve 5-50 mg of D-Galactose-2-¹³C in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[7][8]

-

Filter the solution through a glass wool-plugged pipette into a clean NMR tube to remove any particulate matter.[8]

-

The final sample height in the NMR tube should be around 4-5 cm.[7][9]

NMR Analysis:

-

Acquire a ¹³C NMR spectrum. The signal corresponding to the C-2 carbon will be significantly enhanced due to the isotopic enrichment.

-

Acquire a ¹H NMR spectrum. The protons attached to the ¹³C-labeled carbon may show characteristic splitting patterns due to ¹H-¹³C coupling.

-

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the ¹H and ¹³C signals, confirming the position of the label.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to obtain a vibrational spectrum of D-Galactose-2-¹³C, which can serve as a fingerprint for identification.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid D-Galactose-2-¹³C sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[10]

-

Place the pellet in the sample holder of the FTIR spectrometer.[10]

FTIR Analysis:

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

The spectrum will show characteristic absorption bands corresponding to the hydroxyl (-OH), C-H, and C-O functional groups of the galactose molecule.

Applications in Research and Drug Development

D-Galactose-2-¹³C is a valuable tool for a range of applications in scientific research and the pharmaceutical industry:

-

Metabolic Flux Analysis: Tracing the ¹³C label allows for the quantification of the flux through the Leloir pathway and connected metabolic routes under various physiological and pathological conditions.[1]

-

Disease Research: Studying the metabolism of D-Galactose-2-¹³C can provide insights into diseases such as galactosemia, a genetic disorder affecting galactose metabolism.[11]

-

Drug Development: D-galactose can be used as a vector to target drugs to specific tissues, such as the liver, which has a high capacity for galactose uptake.[12][13] D-Galactose-2-¹³C can be used in preclinical studies to track the delivery and metabolic fate of these galactosylated drug candidates.[12][13]

-

Diagnostic Tool Development: The metabolism of labeled galactose can be used to assess liver function.[12]

Conclusion

D-Galactose-2-¹³C is a powerful and versatile tool for researchers and professionals in the life sciences and drug development. Its well-defined physical and chemical properties, coupled with its role in the central metabolic pathway of galactose, make it an invaluable tracer for studying metabolic processes in detail. The experimental protocols outlined in this guide provide a starting point for the effective utilization of this stable isotope-labeled compound in a variety of research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-Galactose [drugfuture.com]

- 3. The specific rotation of α-D-galactose is 150.7 and that of β-D-g... | Study Prep in Pearson+ [pearson.com]

- 4. Multiply 13C-substituted monosaccharides: synthesis of D-(1,5,6-13C3)glucose and D-(2,5,6-13C3)glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. chemistry.tcd.ie [chemistry.tcd.ie]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-galactose as a vector for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Galactose-13C-2 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on D-Galactose-2-13C, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details its chemical properties, metabolic pathways, and methodologies for its application in experimental settings, particularly in metabolic flux analysis.

Core Data Presentation

Physicochemical Properties of D-Galactose-2-13C

| Property | Value | Reference |

| CAS Number | 314062-47-0 | [1][2] |

| Molecular Formula | 13C C5H12O6 | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | White to off-white solid powder | |

| Isotopic Purity | Typically ≥99 atom % 13C | [2] |

Quantitative Analysis of D-Galactose and its Metabolites

The following table summarizes representative quantitative data from studies utilizing 13C-labeled galactose for metabolic analysis. These values can serve as a reference for experimental design and data interpretation.

| Analyte | Sample Matrix | Concentration Range | Analytical Method | Reference |

| D-Galactose | Human Plasma | 0.1 - 5 µmol/L | GC-MS | [3] |

| D-Galactose (postabsorptive) | Healthy Adult Plasma | 0.12 ± 0.03 µmol/L | GC-MS | [3] |

| D-Galactose (postabsorptive) | Diabetic Patient Plasma | 0.11 ± 0.04 µmol/L | GC-MS | [3] |

| D-Galactose (postabsorptive) | Galactosemia Patient Plasma | 1.44 ± 0.54 µmol/L | GC-MS | [3] |

| 13C-Galactose & 13C-Glucose | Human Plasma (during exercise) | Quantifiable from 100 µL | LC/IRMS | [4] |

Metabolic Signaling Pathway

The primary metabolic pathway for D-galactose is the Leloir pathway. D-Galactose-2-13C is metabolized through this same pathway, allowing researchers to trace the fate of the 13C label through various downstream metabolites.

Caption: The Leloir pathway for the metabolism of D-galactose.

Experimental Workflow

The use of D-Galactose-2-13C in metabolic research typically follows the workflow of a 13C-Metabolic Flux Analysis (13C-MFA) experiment. This involves introducing the labeled substrate to a biological system and tracking its incorporation into various metabolites.

Caption: A typical workflow for a 13C-Metabolic Flux Analysis experiment.

Experimental Protocols

General Experimental Design for 13C-MFA

A successful 13C-MFA experiment using D-Galactose-2-13C requires careful planning.

-

Objective Definition: Clearly define the metabolic pathways of interest and the specific fluxes to be quantified.

-

Tracer Selection: D-Galactose-2-13C is suitable for tracing the entry of galactose into the central carbon metabolism. The choice of labeling position influences the information that can be obtained.

-

Culture Conditions: For in vitro studies, use a minimal medium with D-Galactose-2-13C as the sole carbon source to avoid dilution of the label.[2] Ensure that the cells reach both a metabolic and isotopic steady state before harvesting.[2]

-

Animal Studies: For in vivo experiments, the labeled galactose can be administered orally or via injection.[4] The dosage and timing of sample collection will depend on the specific research question and the metabolic turnover rates in the tissues of interest.

Sample Preparation and Metabolite Extraction

Proper sample handling is critical to preserve the in vivo metabolic state.

-

Quenching: Rapidly quench metabolic activity, for example, by using cold methanol or liquid nitrogen.

-

Extraction: Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids and organic acids often require derivatization to increase their volatility. A common method is silylation.

Analysis by Mass Spectrometry (MS)

MS is a powerful technique for determining the incorporation of 13C into metabolites.

-

Instrumentation: Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. GC-MS is well-suited for the analysis of derivatized amino acids and organic acids, while LC-MS is advantageous for analyzing intact, non-volatile metabolites.

-

Data Acquisition: In GC-MS, selected ion monitoring (SIM) can be used to monitor specific fragment ions and their isotopologues. For LC-MS, high-resolution mass spectrometers are beneficial for accurately determining the mass isotopomer distributions.

-

Data Analysis: The raw mass spectral data is processed to correct for the natural abundance of 13C and to determine the mass isotopomer distribution (MID) for each metabolite of interest. This MID is then used in the flux estimation step.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the positional labeling of metabolites.

-

Sample Preparation: Samples for NMR analysis typically require higher concentrations of metabolites compared to MS. Lyophilized cell extracts are often redissolved in a deuterated solvent (e.g., D2O).

-

13C NMR: One-dimensional and two-dimensional 13C NMR experiments can be performed to identify the labeled carbon positions within a molecule.

-

Data Analysis: The analysis of 13C NMR spectra allows for the determination of positional isotopomers, which can provide complementary information to the MIDs obtained from MS and can be crucial for resolving certain metabolic fluxes.

Metabolic Flux Estimation

The final step involves using the measured isotopic labeling data to calculate the intracellular metabolic fluxes.

-

Software: Several software packages are available for 13C-MFA, such as INCA, Metran, and OpenFLUX2.[5]

-

Modeling: These programs use an iterative algorithm to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs and other physiological data (e.g., substrate uptake and product secretion rates).

-

Statistical Validation: A goodness-of-fit test is performed to ensure that the model provides a statistically acceptable fit to the data. Confidence intervals for the estimated fluxes are also calculated to assess their precision.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to D-Galactose-¹³C-2: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability of D-Galactose-¹³C-2, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. It details experimental protocols for its use in metabolic flux analysis and outlines the key metabolic pathways in which it is involved.

Commercial Suppliers and Availability

D-Galactose-¹³C-2 is available from several reputable suppliers of stable isotopes. The choice of supplier may depend on factors such as isotopic purity, available package sizes, and pricing. Below is a comparative summary of offerings from leading commercial vendors.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Available Unit Sizes (Examples) |

| Sigma-Aldrich | D-Galactose-1,2-¹³C₂ | 912433 | ≥99 atom % ¹³C | ≥98% (CP) | Contact for details |

| D-Galactose-1-¹³C | 661406 | 99 atom % ¹³C | --- | Contact for details | |

| D-Galactose-¹³C₆ | 605379 | ≥98 atom % ¹³C | ≥99% (CP) | Contact for details | |

| Cambridge Isotope Laboratories, Inc. | D-GALACTOSE (2-¹³C, 99%) | CLM-745-PK | 99% | 98.0% | Contact for details |

| D-Galactose (U-¹³C₆, 99%) | CLM-1570-0.1 | 99% | 98% | 0.1 g | |

| MedChemExpress | D-Galactose-¹³C-2 | HY-134005S1 | --- | --- | Contact for details |

| D-Galactose-¹³C | HY-134005S | --- | --- | Contact for details | |

| Eurisotop | D-GALACTOSE (1-¹³C, 99%) | CLM-744-0.5 | 99% | 98% | 0.5 G, 1 G, 0.25 G |

| ChemicalBook | D-GALACTOSE-1-¹³C | --- | Varies by supplier | Varies by supplier | 25mg, 250mg, 0.5g, 1G |

The Leloir Pathway: The Core of Galactose Metabolism

D-Galactose is primarily metabolized in the liver through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis. Understanding this pathway is fundamental to designing and interpreting metabolic studies using D-Galactose-¹³C-2. The key enzymatic steps are:

-

Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose to galactose-1-phosphate.

-

UDP-Glucose Exchange: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose.

-

Epimerization: UDP-galactose-4'-epimerase (GALE) converts UDP-galactose to UDP-glucose, which can then enter various metabolic pathways.

Experimental Protocols

The primary application of D-Galactose-¹³C-2 is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify the rates (fluxes) of metabolic pathways. Below are generalized protocols for cell culture labeling and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C-Labeling of Cultured Cells

This protocol outlines the general steps for labeling cells with D-Galactose-¹³C-2 to achieve isotopic steady state.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium and supplements

-

D-Galactose-¹³C-2

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., 60% methanol, -80°C)

-

Extraction solvent (e.g., 80% methanol)

-

Cell scrapers

Procedure:

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow them under standard conditions until they reach the desired confluency (typically mid-log phase).

-

Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

-

Labeling: Add the pre-warmed culture medium containing D-Galactose-¹³C-2 at the desired concentration. The concentration should be optimized based on the specific cell line and experimental goals.

-

Incubation: Incubate the cells for a period sufficient to achieve isotopic steady state in the metabolites of interest. This duration can range from hours to days and should be determined empirically.

-

Metabolism Quenching and Cell Harvesting:

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Add ice-cold quenching solution to rapidly halt metabolic activity.

-

Scrape the cells in the quenching solution and collect the cell suspension.

-

-

Metabolite Extraction:

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in the extraction solvent.

-

Lyse the cells using methods such as sonication or freeze-thaw cycles.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Storage: Store the metabolite extracts at -80°C until analysis.

GC-MS Analysis of ¹³C-Labeled Metabolites

GC-MS is a widely used technique to analyze the mass isotopomer distributions of metabolites. This protocol provides a general outline for the analysis of ¹³C-labeled metabolites from cell extracts.

Materials:

-

Metabolite extract from ¹³C-labeling experiment

-

Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

-

GC-MS system with an appropriate column

Procedure:

-

Sample Preparation:

-

Dry a known volume of the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to make them volatile for GC analysis. For example, incubate the sample with a TBDMS derivatizing agent at 70°C for 1 hour.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites using a suitable temperature gradient on the GC column.

-

Detect the mass fragments of the eluting metabolites using the mass spectrometer in either scan or selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Identify the metabolites based on their retention times and mass fragmentation patterns by comparing them to known standards.

-

Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different mass peaks corresponding to the incorporation of ¹³C atoms.

-

Correct for the natural abundance of ¹³C.

-

-

Flux Calculation: Use the corrected mass isotopomer distributions as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[1]

NMR Spectroscopy for ¹³C-Metabolite Analysis

NMR spectroscopy provides detailed information about the positional labeling of ¹³C in metabolites.

Materials:

-

Metabolite extract from ¹³C-labeling experiment

-

NMR buffer (e.g., phosphate buffer in D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Lyophilize the metabolite extract.

-

Reconstitute the dried extract in the NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify and quantify the major metabolites.

-

Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, to resolve overlapping signals and confirm assignments.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Integrate the signals corresponding to specific carbon positions in the metabolites to determine the fractional ¹³C enrichment at each position.

-

-

Flux Calculation: Use the positional enrichment data to constrain the metabolic model and calculate fluxes, often in combination with mass isotopomer data from GC-MS.[2][3]

Conclusion

D-Galactose-¹³C-2 is a valuable tool for researchers studying galactose metabolism and its role in various physiological and pathological processes. Its commercial availability from multiple suppliers facilitates its use in a wide range of applications, particularly in ¹³C-Metabolic Flux Analysis. By employing the experimental approaches outlined in this guide, scientists and drug development professionals can gain detailed insights into cellular metabolism, paving the way for new therapeutic strategies and a deeper understanding of metabolic diseases.

References

- 1. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 13C-N.M.R. spectra of disaccharides of D-glucose, D-galactose, and L-rhamnose as models for immunological polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of D-Galactose-¹³C-2: A Technical Guide to Cellular Fate and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of D-Galactose-¹³C-2, a stable isotope-labeled monosaccharide, as it traverses key cellular pathways. By tracing the journey of the ¹³C label at the second carbon position, researchers can elucidate the dynamics of galactose metabolism and its intersection with central carbon metabolism. This document provides a comprehensive overview of the primary metabolic routes, expected labeling patterns in downstream metabolites, detailed experimental protocols for tracing studies, and visual representations of the involved pathways.

Core Metabolic Pathways of D-Galactose

D-galactose primarily enters cellular metabolism through the Leloir pathway, which converts it into glucose-6-phosphate, a central glycolytic intermediate. However, alternative pathways, including the galactitol and galactonate pathways, become significant in certain physiological and pathological conditions.

The Leloir Pathway: The Principal Route

The Leloor pathway is the main catabolic route for galactose. The introduction of D-Galactose-¹³C-2 into this pathway will result in the preservation of the ¹³C label on the second carbon of the glucose-1-phosphate and subsequent glucose-6-phosphate molecules.

The key enzymatic steps are:

-

Phosphorylation: Galactokinase (GALK) phosphorylates D-Galactose-¹³C-2 at the C1 position to yield Galactose-¹³C-2-1-phosphate.

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to Galactose-¹³C-2-1-phosphate, forming UDP-Galactose-¹³C-2 and glucose-1-phosphate.

-

Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-Galactose-¹³C-2 to UDP-Glucose-¹³C-2.

-

Integration into Glycolysis: UDP-Glucose-¹³C-2 can then be converted to Glucose-¹³C-2-1-phosphate, which is subsequently isomerized to Glucose-¹³C-2-6-phosphate, entering glycolysis and the pentose phosphate pathway.

Alternative Metabolic Fates

Under conditions of high galactose concentration or enzymatic deficiencies in the Leloir pathway, alternative routes are activated:

-

Galactitol Pathway: Aldose reductase can reduce D-Galactose-¹³C-2 to Galactitol-¹³C-2. The accumulation of galactitol is implicated in the pathology of galactosemia.

-

Galactonate Pathway: Galactose dehydrogenase can oxidize D-Galactose-¹³C-2 to D-Galactono-1,4-lactone-¹³C-2, which is then hydrolyzed to D-galactonate-¹³C-2. This can eventually enter the pentose phosphate pathway.

Tracing the ¹³C-2 Label: Glycolysis and the Pentose Phosphate Pathway

Once converted to Glucose-¹³C-2-6-phosphate, the ¹³C label from D-Galactose-¹³C-2 can be traced through two major interconnected pathways: glycolysis and the pentose phosphate pathway (PPP). The distribution of the label in downstream metabolites provides insights into the relative activities of these pathways.

-

Glycolysis: The metabolism of [2-¹³C]glucose-6-phosphate through glycolysis will result in the formation of [2-¹³C]pyruvate and subsequently [2-¹³C]lactate. In the tricarboxylic acid (TCA) cycle, the label will be incorporated into various intermediates.

-

Pentose Phosphate Pathway (PPP): The entry of [2-¹³C]glucose-6-phosphate into the oxidative phase of the PPP leads to the production of [1-¹³C]ribose-5-phosphate after decarboxylation of the C1 carbon. The non-oxidative phase of the PPP involves a series of carbon-shuffling reactions that can lead to the formation of various labeled isotopologues of glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate. Tracing studies using specifically labeled glucose precursors, such as [2,3-¹³C₂]glucose, have demonstrated that the PPP can produce [2,3-¹³C₂]lactate from [1,2-¹³C₂]fructose-6-phosphate, highlighting the complexity of label rearrangement.[1]

Quantitative Data Presentation

The expected labeling patterns of key metabolites from the metabolism of D-Galactose-¹³C-2 are summarized below. The notation M+n indicates the mass isotopologue with 'n' ¹³C atoms.

| Metabolite | Pathway | Expected Isotopologue |

| Galactose-1-phosphate | Leloir Pathway | [2-¹³C]Galactose-1-phosphate (M+1) |

| UDP-Galactose | Leloir Pathway | [2-¹³C]UDP-Galactose (M+1) |

| UDP-Glucose | Leloir Pathway | [2-¹³C]UDP-Glucose (M+1) |

| Glucose-6-phosphate | Leloir Pathway | [2-¹³C]Glucose-6-phosphate (M+1) |

| Fructose-6-phosphate | Glycolysis | [2-¹³C]Fructose-6-phosphate (M+1) |

| Pyruvate | Glycolysis | [2-¹³C]Pyruvate (M+1) |

| Lactate | Glycolysis | [2-¹³C]Lactate (M+1) |

| Ribose-5-phosphate | Pentose Phosphate Pathway | [1-¹³C]Ribose-5-phosphate (M+1) |

| Galactitol | Galactitol Pathway | [2-¹³C]Galactitol (M+1) |

| D-Galactonate | Galactonate Pathway | [2-¹³C]D-Galactonate (M+1) |

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes, or cell line of interest) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Medium Preparation: Prepare glucose-free and galactose-free DMEM or RPMI-1640 medium supplemented with dialyzed fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Labeling: Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS). Add the prepared medium containing D-Galactose-¹³C-2 at a final concentration of 5-10 mM.

-

Incubation: Incubate the cells for a defined period (e.g., 1, 6, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).

Metabolite Extraction

-

Quenching: Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS to quench metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

-

Sample Preparation: Collect the supernatant containing the polar metabolites. The samples can be dried under a stream of nitrogen or using a vacuum concentrator before derivatization or resuspension in a suitable solvent for analysis.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful technique for determining the specific position of the ¹³C label within a molecule.[2] 2D NMR techniques like ¹H-¹³C HSQC can provide detailed structural information and help in identifying labeled metabolites.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the abundance of different mass isotopologues of metabolites. This allows for the calculation of fractional enrichment and the determination of metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

Leloir Pathway and Entry into Central Carbon Metabolism

References

Applications of 13C labeled galactose in metabolic research.

An In-depth Technical Guide to the Applications of 13C-Labeled Galactose in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose, a C-4 epimer of glucose, is a critical monosaccharide primarily derived from the hydrolysis of lactose. Its metabolism is central to energy production and the biosynthesis of essential macromolecules. The use of stable isotopes, particularly Carbon-13 (¹³C), has revolutionized the study of metabolic pathways in vivo. ¹³C-labeled galactose serves as a powerful, non-radioactive tracer to quantitatively assess metabolic fluxes, evaluate organ function, and diagnose inborn errors of metabolism. This technical guide provides a comprehensive overview of the core applications of ¹³C-labeled galactose in metabolic research, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Core Application 1: Non-Invasive Liver Function Assessment

The ¹³C-Galactose Breath Test (GBT) is a well-established, non-invasive method for quantitatively assessing the functional capacity of the liver's cytosol.[1] The principle lies in the liver's primary role in galactose metabolism. After oral or intravenous administration, ¹³C-galactose is metabolized, ultimately leading to the production of ¹³CO₂ which is exhaled in the breath. The rate of ¹³CO₂ exhalation directly reflects the liver's metabolic function.

The GBT is particularly useful for:

-

Diagnosing and Staging Liver Cirrhosis: The test can accurately predict the severity of liver cirrhosis and shows a good correlation with the Child-Pugh score.[1][2]

-

Assessing Liver Fibrosis: It has been used to evaluate the extent of liver fibrosis in patients with chronic hepatitis C.[1][3]

-

Predicting Postoperative Complications: The GBT can help in predicting outcomes and monitoring liver regeneration in patients undergoing partial hepatectomy.[1]

Experimental Protocol: ¹³C-Galactose Breath Test (GBT) for Liver Function

This protocol is a synthesis of methodologies described in clinical research.[2][4][5]

-

Patient Preparation:

-

Patients should fast for a minimum of 2-8 hours before the test.[4][6]

-

Water is permitted during the fasting period and the test.[4]

-

Patients should avoid smoking for at least one hour prior to the test.[6]

-

Diet should be free of ¹³C-enriched products (e.g., corn-based foods) for at least 24-48 hours prior to the test to ensure a steady baseline.[4]

-

-

Baseline Sample Collection:

-

Two baseline breath samples are collected before the administration of ¹³C-galactose.

-

The patient takes a deep breath, holds it for approximately 3 seconds, and then exhales completely into a collection tube (e.g., glass Vacutainer).[4]

-

-

Substrate Administration:

-

A dose of 1-¹³C labeled galactose is administered orally, dissolved in water. Dosages can vary, with studies using 7 mg/kg or a fixed dose of 100 mg.[2][4]

-

In some protocols, a larger dose of unlabeled carrier galactose (e.g., 25 g/m²) is co-administered to saturate the metabolic pathway, enhancing sensitivity.[2]

-

-

Post-Administration Breath Sampling:

-

Sample Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in the exhaled breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).

-

Results are often expressed as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) over a specific time, or as the percentage of the dose recovered per hour (%dose/h).[4][5]

-

Data Presentation: GBT in Liver Disease

The following table summarizes representative quantitative data from studies using the GBT to differentiate between healthy subjects and patients with liver cirrhosis.

| Patient Group | Parameter Measured | Value | Significance | Reference |

| Healthy Controls (n=10) | %dose/h | 4.51 ± 0.18 | P < 0.0001 vs. Patients | [3] |

| Chronic Hepatitis C Patients (n=50) | %dose/h | 2.97 ± 0.14 | [3] | |

| Healthy Controls (n=23) | 2-hour CUMPCD | - | Sensitivity: 93%, Specificity: 87% for distinguishing cirrhosis | [2] |

| Liver Cirrhosis Patients (n=30) | 2-hour CUMPCD | - | [2] | |

| No Cirrhosis | ¹³C-GBT %dose/h at 120 min | - | Sensitivity: 71.4%, Specificity: 85.0% for diagnosing cirrhosis | [5] |

| Compensated Cirrhosis | ¹³C-GBT %dose/h at 120 min | Significantly decreased | [5] |

Visualization: GBT Experimental Workflow

References

- 1. 13C-breath tests in hepatology (cytosolic liver function) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. seahorse-labs.com [seahorse-labs.com]

The Role of D-Galactose-¹³C₂ in the Study of Galactosemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Galactosemia and Diagnostic Challenges

Galactosemia is a rare, autosomal recessive inborn error of carbohydrate metabolism.[1][2] The most common and severe form, Classic Galactosemia, is caused by a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[3][4] This enzyme is a key component of the Leloir pathway, the primary route for converting galactose—a sugar found in milk and dairy products—into glucose.[5][6][7] When GALT is deficient, galactose and its metabolites, such as galactose-1-phosphate (Gal-1-P) and galactitol, accumulate to toxic levels, leading to life-threatening neonatal complications including liver failure, sepsis, and neurological damage.[1][8][9]

While newborn screening programs effectively identify affected infants, allowing for the prompt initiation of a lifelong galactose-restricted diet, significant challenges remain.[8][10] Despite dietary intervention, many patients develop long-term complications, such as cognitive deficits, speech problems, and premature ovarian insufficiency in females.[9] The gold standard for diagnosis is measuring GALT enzyme activity in red blood cells.[8][11] However, this measurement may not reliably reflect the total body's ability to metabolize galactose or predict the risk of long-term complications, highlighting the need for more sophisticated functional assays.[11][12]

D-Galactose-¹³C₂ as a Stable Isotope Tracer

Stable isotope tracers are non-radioactive molecules in which one or more atoms have been replaced by a heavier isotope. In metabolic research, these tracers allow for the safe, in-vivo tracking of a molecule through specific biochemical pathways.[13] D-Galactose-¹³C₂ is a form of galactose where the carbon atom at the second position (C-2) has been replaced with the stable isotope carbon-13.

When administered, D-Galactose-¹³C₂ follows the same metabolic routes as endogenous galactose. By measuring the appearance of the ¹³C label in downstream metabolites, such as exhaled carbon dioxide (¹³CO₂), researchers can quantitatively assess the body's overall capacity to oxidize galactose.[11][14] This provides a dynamic, functional measure of the entire metabolic pathway, offering insights beyond static enzyme activity assays.[15] The choice of the C-2 position for labeling is significant, as it ensures the ¹³C atom is retained through the Leloir pathway and glycolysis, ultimately being released as ¹³CO₂ in the Krebs cycle.

Core Application: The [¹³C]Galactose Breath Test

The most prominent application of labeled galactose in galactosemia research is the [¹³C]Galactose Breath Test. This non-invasive test measures the whole-body galactose oxidation capacity.[11][16][17] It has proven effective in differentiating between classic galactosemia patients, individuals with milder variants (like the Duarte or p.Ser135Leu genotypes), and healthy controls.[11][14]

Principle of the Test

After oral or intravenous administration of a specific dose of ¹³C-labeled galactose, the tracer is metabolized via the Leloir pathway to glucose-1-phosphate, which then enters glycolysis and the Krebs cycle.[5][6] During these processes, the labeled carbon is oxidized and released as ¹³CO₂. This labeled CO₂ is transported in the blood to the lungs and exhaled. By collecting breath samples at timed intervals and measuring the ratio of ¹³CO₂ to ¹²CO₂ using isotope ratio mass spectrometry, one can calculate the rate and extent of galactose oxidation.[11][18]

The primary endpoint is typically the Cumulative Percentage of the Administered Dose Recovered (CUMPCD or CPDR) as ¹³CO₂ over a specific time, often 120 minutes (CUMPCDT120) or up to 5 hours.[11][14][16]

Quantitative Data Summary

The [¹³C]Galactose Breath Test provides quantitative data that clearly distinguishes different galactosemia phenotypes. Below is a summary of representative data from published studies.

| Patient Group | Genotype (Example) | Erythrocyte GALT Activity | Median CUMPCDT120 (%) [Range] | Reference |

| Classic Galactosemia | Q188R/Q188R | <1% | 0.29 [0.08–7.51] | [11][16] |

| Homozygous p.Ser135Leu | S135L/S135L | Residual activity in non-erythroid tissues | 9.44 [8.66–10.22] | [11][16] |

| NBS Detected Variants | N/A | >15% | 13.79 [12.73–14.87] | [11][16] |

| Healthy Controls | Wild Type | 100% | 9.29 [8.94–10.02] | [11][16] |

Note: CUMPCDT120 refers to the cumulative percentage of the administered ¹³C dose recovered at 120 minutes. Values are representative and can vary between studies.

Experimental Protocols

Protocol: Oral [¹³C]Galactose Breath Test

This protocol is synthesized from methodologies described in clinical research studies.[11]

5.1.1 Patient Preparation

-

Dietary Restrictions: To ensure a stable baseline ¹³CO₂ level, patients are instructed to avoid ¹³C-enriched foods (e.g., corn, sugarcane products) for at least 48 hours prior to the test.[11] A standard galactose-restricted diet should be maintained for at least 24 hours.[11]

-

Fasting: Patients must fast for a minimum of 2 hours before the test begins. Only water is permitted during the fasting period and the test itself.[11]

-

Resting State: The patient should remain in a resting state (e.g., sitting comfortably) throughout the duration of the test to maintain consistent CO₂ production.[11]

5.1.2 Materials

-

[1-¹³C]Galactose or [2-¹³C]Galactose (e.g., produced by Cambridge Isotope Laboratories, Inc.).[19]

-

Dosing vehicle (e.g., water).

-

Breath collection tubes (e.g., glass Vacutainer tubes).[11]

-

Straws for breath sample collection.

-

Isotope Ratio Mass Spectrometer (IRMS) for analysis.

5.1.3 Procedure

-

Baseline Sample Collection: Collect two baseline breath samples before administering the tracer.[11] The patient takes a deep breath, holds it for approximately 3 seconds, and then exhales steadily through a straw into the collection tube.[11]

-

Tracer Administration: Administer an oral dose of 7 mg/kg of ¹³C-labeled galactose dissolved in water.[11][16]

-

Post-Dose Sample Collection: Collect duplicate breath samples at precise intervals, for example, at 60, 90, and 120 minutes after ingestion.[11] Some protocols may extend collection for up to 5 hours with samples at 30, 60, 90, 120, 180, 240, and 300 minutes.[18]

-

Sample Storage: Store collected breath samples at room temperature until analysis.[11]

5.1.4 Data Analysis

-

¹³CO₂ Measurement: Analyze the ¹³CO₂/¹²CO₂ ratio in the breath samples using an Isotope Ratio Mass Spectrometer.

-

Calculation: The results are used to calculate the percentage of the administered ¹³C dose recovered over time, yielding the CUMPCD value.[11][16]

Visualizations: Pathways and Workflows

The Leloir Pathway of Galactose Metabolism

The diagram below illustrates the primary pathway for galactose metabolism. In classic galactosemia, the GALT enzyme is deficient, blocking the pathway and causing the accumulation of Galactose-1-Phosphate. The path of the ¹³C label from D-Galactose-¹³C₂ is traced to its eventual incorporation into Glucose-6-Phosphate.

Figure 1. The Leloir Pathway showing the GALT enzyme deficiency point.

Experimental Workflow for the [¹³C]Galactose Breath Test

This workflow diagram outlines the key steps involved in performing a [¹³C]Galactose Breath Test, from patient preparation to final data analysis.

Figure 2. Workflow for the [¹³C]Galactose Breath Test.

Alternative Metabolic Pathways

When the Leloir pathway is blocked, galactose is shunted into alternative pathways, leading to the production of toxic metabolites. This diagram illustrates the main alternative routes.

Figure 3. Alternative pathways of galactose metabolism.

Conclusion and Future Directions

D-Galactose-¹³C₂ is a powerful tool for the functional assessment of in-vivo galactose metabolism. The [¹³C]Galactose Breath Test provides a non-invasive, quantitative measure of whole-body galactose oxidation that surpasses the diagnostic limitations of static erythrocyte GALT activity assays.[11] It is invaluable for distinguishing between different galactosemia phenotypes and holds potential for monitoring the efficacy of novel therapeutic interventions, such as gene-based therapies.[15] While the test has not yet been shown to predict long-term clinical outcomes in classic patients, it remains a critical research tool.[11][16] Future studies may further refine its application in personalized medicine, helping to tailor treatments and better understand the complex pathophysiology of galactosemia.

References

- 1. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment | MDPI [mdpi.com]

- 2. Screening for galactosemia: is there a place for it? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Classic Galactosemia | Newborn Screening [newbornscreening.hrsa.gov]

- 5. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 7. researchgate.net [researchgate.net]

- 8. Classic Galactosemia | Choose the Right Test [arupconsult.com]

- 9. Galactosemia - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 10. Galactosemia (GALT) | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 11. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repub.eur.nl [repub.eur.nl]

- 13. frontiersin.org [frontiersin.org]

- 14. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. RePub, Erasmus University Repository: The 1-C-13 galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes [repub.eur.nl]

- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 18. [13C]‐galactose breath test in a patient with galactokinase deficiency and spastic diparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.4. 13‐C breath test [bio-protocol.org]

In-Depth Technical Guide: D-Galactose-13C-2 Safety and Handling for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Galactose-13C-2, a stable isotope-labeled sugar crucial for metabolic research and drug development. It details its physical and chemical properties, potential hazards, safe handling procedures, and emergency responses. Furthermore, this document outlines its primary applications in scientific research, including its role in metabolic pathway analysis and as a tracer in pharmacokinetic studies.

Compound Identification and Properties

This compound is a form of D-galactose where the carbon atom at the second position (C-2) is replaced with the stable isotope carbon-13. This labeling makes it a valuable tool for tracing the metabolic fate of galactose in biological systems without the concerns associated with radioactive isotopes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅¹³CH₁₂O₆ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Room temperature | [1] |

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[1] The toxicological properties of this specific isotopically labeled compound have not been thoroughly investigated.[1]

Hazard Identification

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May be harmful if swallowed in large quantities.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific experimental conditions. However, the following are generally recommended:

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. |

Handling and Storage

-

Handling: Handle in a well-ventilated area to minimize dust inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1] |

| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1] |

Accidental Release and Disposal

-

Spill: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer in metabolic studies. The carbon-13 label allows researchers to follow the journey of the galactose molecule through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway Analysis: The Leloir Pathway

D-Galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate, which can then enter glycolysis. The use of this compound allows for the detailed study of the kinetics and regulation of this pathway.

Caption: The Leloir Pathway for this compound metabolism.

Experimental Protocol: Metabolic Flux Analysis using LC-MS

Metabolic flux analysis (MFA) with stable isotopes is a powerful technique to quantify the rates of metabolic reactions. The following is a generalized workflow for a cell-based MFA experiment using this compound.

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Drug Development Applications

D-Galactose can be used as a targeting moiety to deliver drugs to specific tissues, such as the liver, which has a high density of asialoglycoprotein receptors that recognize galactose. By using this compound as part of a drug conjugate, researchers can trace the pharmacokinetic and pharmacodynamic properties of the drug, including its uptake, distribution, metabolism, and excretion. This provides valuable information for optimizing drug design and delivery.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of metabolism and drug development. While it is not considered a hazardous material, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. Its application in tracing metabolic pathways and in the design of targeted drug delivery systems underscores its importance in advancing our understanding of biological processes and in the development of new therapeutic agents.

References

Methodological & Application

Protocol for Using D-Galactose-¹³C-2 in NMR Spectroscopy for Metabolic Flux Analysis

Application Note

This document provides a detailed protocol for the use of D-Galactose-¹³C-2 as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic flux analysis (MFA). The primary application detailed is the investigation of the Leloir pathway of galactose metabolism in mammalian cells. By tracing the incorporation of the ¹³C label from D-Galactose-¹³C-2 into downstream metabolites, researchers can quantitatively assess the activity of this and connected pathways. This information is invaluable for professionals in drug development and biomedical research studying metabolic disorders, cancer metabolism, and cellular physiology.

The protocol covers essential steps from cell culture and isotope labeling to metabolite extraction and NMR data acquisition. Furthermore, it provides reference ¹³C NMR chemical shift data for D-Galactose and its primary metabolite, Galactose-1-phosphate, to aid in spectral analysis. The methodologies described herein are aimed at ensuring high-quality, reproducible results for researchers, scientists, and drug development professionals.

Quantitative Data: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts of D-Galactose and its metabolite, Galactose-1-phosphate, in D₂O. These values are critical for the identification and quantification of these metabolites in ¹³C NMR spectra. The data is compiled from the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB).

| Compound | Carbon Atom | Chemical Shift (ppm) in D₂O | Data Source |

| α-D-Galactopyranose | C1 | 99.185 | BMRB: bmse000013[1] |

| C2 | 71.066 | BMRB: bmse000013[1] | |

| C3 | 72.080 | BMRB: bmse000013[1] | |

| C4 | 71.693 | BMRB: bmse000013[1] | |

| C5 | 73.238 | BMRB: bmse000013[1] | |

| C6 | 63.841 | BMRB: bmse000013[1] | |

| β-D-Galactopyranose | C1 | 95.014 | BMRB: bmse000013[1] |

| C2 | 74.591 | BMRB: bmse000013[1] | |

| C3 | 75.518 | BMRB: bmse000013[1] | |

| C4 | 71.693 | BMRB: bmse000013[1] | |

| C5 | 77.892 | BMRB: bmse000013[1] | |

| C6 | 63.841 | BMRB: bmse000013[1] | |

| α-D-Galactose-1-Phosphate | C1 | 96.64 | HMDB: HMDB0000645[2] |

| C2 | 71.76 | HMDB: HMDB0000645[2] | |

| C3 | 72.18 | HMDB: HMDB0000645[2] | |

| C4 | 73.85 | HMDB: HMDB0000645[2] | |

| C5 | 72.33 | HMDB: HMDB0000645[2] | |

| C6 | 64.08 | HMDB: HMDB0000645[2] |

Experimental Protocols

This section outlines a comprehensive protocol for a ¹³C metabolic flux analysis experiment using D-Galactose-¹³C-2 in suspension-cultured mammalian cells.

Cell Culture and Isotope Labeling

This part of the protocol is crucial for ensuring that the ¹³C label is effectively incorporated into the cellular metabolites.

-

Cell Seeding: Seed mammalian cells in suspension culture at a density of 0.5 x 10⁶ cells/mL in their recommended growth medium.

-

Pre-culture: Grow the cells until they reach the mid-exponential growth phase. This ensures that the cells are metabolically active and ready for the labeling experiment.

-

Medium Exchange: Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes) and discard the supernatant.

-

Labeling Medium: Resuspend the cell pellet in a fresh, pre-warmed medium where the standard glucose has been replaced with D-Galactose-¹³C-2 at a known concentration (e.g., 10 mM).

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. To achieve isotopic steady-state, an incubation time of 18-24 hours is often required. It is recommended to perform a time-course experiment to verify the attainment of isotopic steady-state.[3]

-

Cell Counting: At the end of the incubation period, take an aliquot of the cell suspension and determine the cell density and viability using a hemocytometer or an automated cell counter.

Metabolic Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is critical to preserve the metabolic state of the cells at the time of harvesting.

-

Quenching Solution Preparation: Prepare a quenching solution of 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate and cool it to -40°C.[4]

-

Cell Quenching: Quickly transfer a known volume of the cell suspension (e.g., containing 1 x 10⁷ cells) into five volumes of the ice-cold quenching solution.[4]

-

Pelleting: Immediately centrifuge the cell suspension at a low speed (e.g., 800 x g for 1 minute) at 4°C to pellet the cells.[4]

-

Supernatant Removal: Aspirate and discard the supernatant containing the quenching solution.

-

Metabolite Extraction:

-

Resuspend the cell pellet in 500 µL of 100% methanol, pre-cooled to -80°C.[4]

-

Snap-freeze the cell suspension in liquid nitrogen.[4]

-

Thaw the sample on ice and repeat the freeze-thaw cycle twice more to ensure complete cell lysis.

-

Centrifuge at high speed (e.g., 16,000 x g for 10 minutes) at 4°C to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

-

Perform a second extraction on the pellet with another 500 µL of -80°C 100% methanol and pool the supernatants.

-

Perform a final extraction with 500 µL of cold sterile water and pool the supernatant with the previous extracts.

-

-

Sample Preparation for NMR:

-

Lyophilize the pooled metabolite extract to dryness using a speed vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 600 µL) of deuterium oxide (D₂O) containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., 0.5 mM 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt, DSS).

-

Transfer the reconstituted sample to a 5 mm NMR tube for analysis.

-

NMR Data Acquisition

The following are suggested starting parameters for acquiring ¹³C NMR data. These may need to be optimized depending on the spectrometer and sample concentration.

1D ¹³C NMR Spectroscopy:

-

Pulse Program: A standard ¹H-decoupled ¹³C pulse program (e.g., zgpg30 on a Bruker spectrometer).

-

Spectrometer Frequency: ≥ 125 MHz for ¹³C.

-

Temperature: 298 K (25°C).

-

Number of Scans: 1024 to 4096 (or more, depending on sample concentration).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 200-250 ppm.

2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

-

Pulse Program: A standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).[5]

-

¹H Spectral Width: 12-14 ppm.[5]

-

¹³C Spectral Width: 160-190 ppm.[6]

-

Number of Scans per Increment: 16-64.[5]

-

Relaxation Delay: 1.5 seconds.[6]

Visualizations

Galactose Metabolism via the Leloir Pathway

The following diagram illustrates the Leloir pathway, the primary route for galactose metabolism. D-Galactose-¹³C-2 enters this pathway and the ¹³C label is incorporated into the subsequent metabolites.

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Workflow for ¹³C-MFA

This diagram outlines the logical flow of the experimental protocol described in this document.

Caption: Experimental Workflow for ¹³C Metabolic Flux Analysis.

References

- 1. bmse000013 D-(+)-Galactose at BMRB [bmrb.io]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000645) [hmdb.ca]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biospec.net [biospec.net]

- 5. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

Applications of D-Galactose-¹³C-2 in Mass Spectrometry Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Galactose-¹³C-2 as a stable isotope tracer in mass spectrometry-based metabolic studies. These methodologies are designed to assist researchers in academia and the pharmaceutical industry in quantitatively analyzing galactose metabolism, elucidating pathway dynamics, and assessing the metabolic effects of drug candidates.

Application Note 1: Metabolic Flux Analysis of the Leloir Pathway

Introduction

D-Galactose-¹³C-2 is a valuable tool for tracing the metabolic fate of galactose through the Leloir pathway and into central carbon metabolism. By monitoring the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the flux through key enzymatic steps. This is particularly relevant for studying congenital disorders of galactosemia, investigating the metabolism of cancer cells that may utilize galactose, and understanding the metabolic rewiring in response to therapeutic interventions.[1] When D-Galactose-¹³C-2 enters a cell, it is first phosphorylated to galactose-1-phosphate-¹³C-1 at the C-2 position. Subsequently, through the action of galactose-1-phosphate uridylyltransferase (GALT), the labeled galactose-1-phosphate is converted to UDP-galactose, which is then epimerized to UDP-glucose.[2] This results in the ¹³C label being present on the C-2 position of the glucose moiety, which then enters glycolysis as glucose-6-phosphate.

Principle

Cells are cultured in a medium where standard galactose is replaced with D-Galactose-¹³C-2. After a defined incubation period to allow for metabolic steady-state, intracellular metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass isotopologue distribution (MID) of key metabolites in the Leloir pathway, glycolysis, and the TCA cycle is measured to determine the relative contribution of galactose to these pathways.

Experimental Workflow for Metabolic Flux Analysis

Caption: Workflow for ¹³C-Metabolic Flux Analysis using D-Galactose-¹³C-2.

Protocol: Metabolic Flux Analysis of Galactose Metabolism

1. Cell Culture and Labeling: a. Seed cells (e.g., HepG2, or a specific cancer cell line of interest) in appropriate culture vessels and grow to mid-log phase. b. Prepare labeling medium by supplementing galactose-free medium with a known concentration of D-Galactose-¹³C-2 (e.g., 10 mM). c. Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the D-Galactose-¹³C-2 labeling medium to the cells. e. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time to reach isotopic steady-state. For steady-state flux analysis, a single time point after reaching equilibrium is sufficient.

2. Metabolite Extraction: a. To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. b. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture vessel.[3] c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. e. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins. f. Transfer the supernatant containing the polar metabolites to a new tube for LC-MS analysis.

3. LC-MS/MS Analysis: a. Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with a liquid chromatography system. b. Use a suitable column for separating polar metabolites, such as a HILIC column. c. The mass spectrometer should be operated in negative ion mode to detect phosphorylated sugars and organic acids. d. Create a targeted inclusion list for the expected labeled metabolites (see table below).

4. Data Analysis: a. Integrate the peak areas for all isotopologues of the targeted metabolites. b. Correct the raw isotopologue distributions for the natural abundance of ¹³C. c. Use metabolic flux analysis software to fit the corrected MIDs to a metabolic model of galactose and central carbon metabolism to calculate flux rates.

Table 1: Expected Mass Isotopologues of Key Metabolites from D-Galactose-¹³C-2

| Metabolite | Abbreviation | Unlabeled Monoisotopic Mass (M+0) | Expected Labeled Isotopologue |

| Galactose-1-Phosphate | G1P | 259.02 | M+1 |

| UDP-Galactose | UDP-Gal | 565.04 | M+1 |

| Glucose-6-Phosphate | G6P | 259.02 | M+1 |

| Fructose-6-Phosphate | F6P | 259.02 | M+1 |

| 3-Phosphoglycerate | 3PG | 185.00 | M+1 |

| Pyruvate | Pyr | 87.00 | M+1 |

| Lactate | Lac | 89.02 | M+1 |

| Citrate | Cit | 191.02 | M+1 |

Application Note 2: Stable Isotope Dilution for Quantification of Galactose-1-Phosphate

Introduction

In drug development, it is often necessary to quantify the accumulation of specific metabolites in response to a drug candidate. For instance, a compound that inhibits an enzyme in the Leloir pathway could lead to the accumulation of its substrate. D-Galactose-¹³C-2 can be used to synthesize a ¹³C-labeled internal standard for the accurate quantification of galactose-1-phosphate (G1P) using the stable isotope dilution (SID) mass spectrometry method.

Principle

A known amount of a ¹³C-labeled internal standard (in this case, enzymatically synthesized Galactose-1-Phosphate-¹³C-1) is spiked into a biological sample. The sample is then processed, and the ratio of the endogenous (unlabeled) G1P to the labeled internal standard is measured by LC-MS/MS. Since the amount of the added internal standard is known, the absolute concentration of the endogenous G1P can be accurately determined.

Workflow for Stable Isotope Dilution

Caption: Workflow for Quantification of Galactose-1-Phosphate by Stable Isotope Dilution.

Protocol: Quantification of Galactose-1-Phosphate

1. Preparation of Internal Standard (Galactose-1-Phosphate-¹³C-1):

-

This protocol assumes the availability of Galactose-1-Phosphate-¹³C-1. If not commercially available, it can be synthesized enzymatically from D-Galactose-¹³C-2 using galactokinase.

2. Sample Preparation: a. Homogenize cell pellets or tissue samples in a suitable buffer. b. To a known volume or mass of the homogenate, add a precise amount of Galactose-1-Phosphate-¹³C-1 internal standard solution. c. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol). d. Vortex and centrifuge to pellet the precipitate. e. Transfer the supernatant for analysis.

3. Calibration Curve Preparation: a. Prepare a series of calibration standards containing known concentrations of unlabeled Galactose-1-Phosphate. b. Spike each calibration standard with the same amount of Galactose-1-Phosphate-¹³C-1 internal standard as used for the samples.

4. LC-MS/MS Analysis: a. Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. b. Develop an MRM method to monitor specific precursor-to-product ion transitions for both unlabeled and ¹³C-labeled Galactose-1-Phosphate.

Table 2: Example MRM Transitions for Galactose-1-Phosphate Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Galactose-1-Phosphate (endogenous) | 259.0 | 79.0 (PO₃⁻) |

| Galactose-1-Phosphate-¹³C-1 (internal standard) | 260.0 | 79.0 (PO₃⁻) |

5. Data Analysis: a. Integrate the peak areas for the MRM transitions of both the endogenous G1P and the internal standard in both the samples and the calibration standards. b. Calculate the peak area ratio (endogenous/internal standard) for each sample and standard. c. Plot the peak area ratio versus the concentration of the calibration standards to generate a calibration curve. d. Determine the concentration of G1P in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathway Diagram

The Leloir Pathway

This pathway illustrates the entry of D-Galactose into glycolysis. The position of the ¹³C label from D-Galactose-¹³C-2 is tracked through the enzymatic steps.

Caption: The Leloir Pathway for D-Galactose Metabolism.

References

- 1. Leloir pathway - Wikipedia [en.wikipedia.org]

- 2. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Metabolic Tracing with D-Galactose-13C-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying flux in vivo. D-Galactose, a C-4 epimer of glucose, plays a significant role in cellular metabolism, particularly in the liver, and is a key component of glycoproteins and glycolipids. Dysregulation of galactose metabolism is implicated in various inherited metabolic disorders and may be relevant in the context of cancer and neurological diseases.

This document provides detailed application notes and experimental protocols for the use of D-Galactose-13C-2 as a metabolic tracer in preclinical in vivo studies. By tracing the fate of the 13C label at the second carbon position, researchers can gain insights into the dynamics of galactose uptake, its conversion to glucose, and its subsequent entry into central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).

Metabolic Fate of this compound

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[1][2][3] The carbon skeleton of galactose is conserved during this conversion. Therefore, this compound is converted to Glucose-1-phosphate labeled at the C2 position. This subsequently enters the glycolytic pathway and the pentose phosphate pathway as Glucose-6-phosphate-13C-2.

The 13C label from this compound can be traced through the following key metabolic pathways:

-

Leloir Pathway: Direct conversion of galactose to glucose-1-phosphate.

-

Glycolysis: Metabolism of glucose-6-phosphate to pyruvate and lactate.

-

Pentose Phosphate Pathway (PPP): An alternative route for glucose-6-phosphate metabolism that produces NADPH and precursors for nucleotide biosynthesis.

-

Glycogen Synthesis: Incorporation of glucose-1-phosphate into glycogen.

-

Tricarboxylic Acid (TCA) Cycle: Entry of pyruvate into the TCA cycle via pyruvate dehydrogenase or pyruvate carboxylase.

Alternative pathways for galactose metabolism, which become more significant in cases of Leloir pathway enzyme deficiencies, include the reduction of galactose to galactitol and the oxidation to galactonate.[4][5]

Data Presentation: Predicted Isotopic Enrichment

The following table summarizes the predicted 13C labeling patterns of key metabolites in various tissues following the administration of this compound. These are theoretical values based on the known metabolic pathways and are intended to guide data analysis. Actual enrichment will vary depending on the animal model, tracer dose, infusion time, and physiological state.

| Metabolite | Predicted Isotopologue | Liver | Skeletal Muscle | Brain | Blood/Plasma |

| Galactose | M+1 (13C at C2) | High | Moderate | Low | High |

| Glucose | M+1 (13C at C2) | High | Moderate | Low | High |

| Lactate | M+1 (13C at C2) | High | High | Moderate | High |

| Alanine | M+1 (13C at C2) | High | Moderate | Low | Moderate |